

Application Note and Protocol: Solid-Phase Extraction of 5-Methoxytryptophol

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Compound of Interest		
Compound Name:	5-Methoxytryptophol-benzene-d4	
Cat. No.:	B15558695	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Methoxytryptophol (5-MTP), a methoxyindole, is a compound of interest in various biological studies. Accurate quantification of 5-MTP in complex biological matrices such as plasma, urine, or cell culture media is essential for understanding its physiological roles and potential as a biomarker. Solid-phase extraction (SPE) is a robust and widely used sample preparation technique that offers efficient cleanup and concentration of analytes from complex samples prior to downstream analysis by methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] This document provides a detailed protocol for the solid-phase extraction of 5-Methoxytryptophol using reversed-phase C18 cartridges, a common sorbent for indole derivatives.[4][5]

Data Presentation

While extensive validated quantitative data for a specific 5-Methoxytryptophol SPE protocol is not readily available in the public domain, the following table presents expected performance characteristics based on typical results for similar analytes and methods. Users should perform their own validation experiments to determine the specific performance of this protocol in their laboratory.



Parameter	Expected Value	Notes
Recovery	> 85%	Dependent on matrix and optimization.
Linearity (R²)	> 0.99	Over a typical calibration range.
Limit of Quantification (LOQ)	Low ng/mL	Dependent on the analytical instrument.
Precision (%RSD)	< 15%	For intra- and inter-day assays.

Experimental Protocol: Solid-Phase Extraction of 5-Methoxytryptophol

This protocol is designed for the extraction of 5-Methoxytryptophol from a liquid biological matrix (e.g., plasma, serum, cell culture supernatant) using a generic C18 SPE cartridge. The mass of the sorbent and the volume of the cartridge should be selected based on the sample volume and the expected concentration of the analyte.[1][6]

Materials:

- C18 SPE Cartridges (e.g., 100 mg, 1 mL)
- Methanol (HPLC grade)
- Deionized Water (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic Acid (or other suitable modifier)
- Sample (e.g., plasma, cell culture media)
- SPE Vacuum Manifold
- Collection tubes



Nitrogen evaporator or centrifugal vacuum concentrator

Procedure:

- 1. Sample Pre-treatment:
- Thaw frozen samples to room temperature.
- Vortex the sample to ensure homogeneity.
- Centrifuge the sample (e.g., 10,000 x g for 10 minutes) to pellet any particulates or proteins.
- Transfer the supernatant to a clean tube.
- For plasma or serum samples, a 1:1 dilution with an aqueous buffer (e.g., phosphate buffer, pH 6.0) can improve flow and reduce matrix effects.[7][8]
- 2. SPE Cartridge Conditioning:
- Place the C18 SPE cartridges on the vacuum manifold.
- Pass 1 mL of methanol through the cartridge to activate the sorbent. This solvates the C18 chains.[9]
- Do not allow the sorbent to dry.
- 3. SPE Cartridge Equilibration:
- Pass 1 mL of deionized water through the cartridge to equilibrate the sorbent to an aqueous environment, preparing it for the sample.[9]
- Again, do not allow the sorbent to go dry.
- 4. Sample Loading:
- Load the pre-treated sample onto the cartridge.



 Apply a slow, consistent flow rate (e.g., 1-2 drops per second) to ensure adequate interaction between 5-MTP and the sorbent.

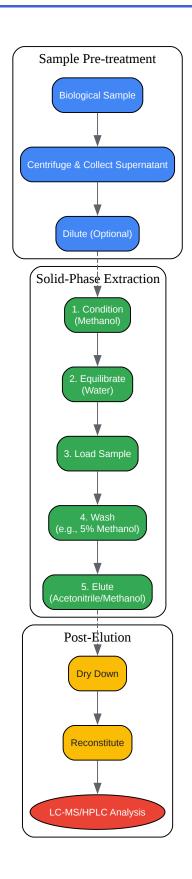
5. Washing:

- Wash the cartridge with 1 mL of deionized water or a weak organic solution (e.g., 5% methanol in water) to remove salts and other polar interferences.[10]
- This step helps to elute co-retained interferences without removing the analyte of interest.
- After the wash, dry the cartridge under vacuum for 2-5 minutes to remove residual water.[10]
- 6. Elution:
- Place clean collection tubes inside the manifold.
- Elute the 5-Methoxytryptophol from the cartridge with 1 mL of an appropriate elution solvent, such as acetonitrile or methanol. The addition of a small percentage of acid (e.g., 0.1% formic acid) may improve the elution of indole compounds.
- Collect the eluate.
- 7. Post-Elution Processing:
- Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.[2]
- Reconstitute the dried residue in a small, precise volume of mobile phase suitable for your analytical method (e.g., HPLC or LC-MS).[2]

Visualizations

Experimental Workflow Diagram



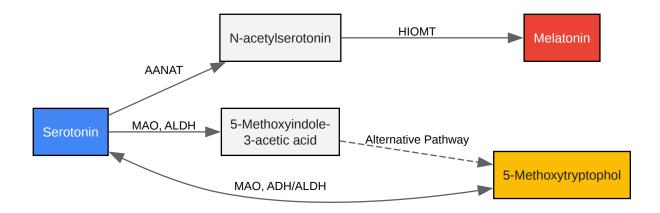


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Caption: Workflow for the solid-phase extraction of 5-Methoxytryptophol.



Metabolic Pathway of 5-Methoxytryptophol



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Caption: Simplified metabolic pathway involving 5-Methoxytryptophol.

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